Ticagrelor Sulphone (AR-C124910XX) is a major metabolite of Ticagrelor, a potent, oral, reversibly binding P2Y12 receptor antagonist used as an antiplatelet agent. [] While not directly inhibiting the P2Y12 receptor itself, Ticagrelor Sulphone contributes to the overall antiplatelet effect of Ticagrelor. [] It plays a crucial role in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of Ticagrelor and its potential for drug-drug interactions. []
Ticagrelor sulphone is a significant compound derived from ticagrelor, a potent antiplatelet agent used primarily in the management of acute coronary syndromes. This compound plays a crucial role in inhibiting platelet aggregation by targeting the P2Y12 receptor. The sulphone derivative is important for enhancing the pharmacological properties of ticagrelor, contributing to its effectiveness in clinical applications.
Ticagrelor sulphone is classified as a sulphone derivative of ticagrelor, which itself is a member of the thienopyridine class of antiplatelet medications. It is synthesized through a multi-step chemical process involving various organic reactions. The compound's chemical structure can be denoted by its International Union of Pure and Applied Chemistry name and its unique identifier, which is 1788033-05-5.
The synthesis of ticagrelor sulphone typically involves several key steps:
Industrial production methods are optimized for scalability, employing techniques such as response surface methodology to enhance yield while minimizing waste.
Ticagrelor sulphone's molecular structure features a triazolo-pyrimidine core with a sulphone functional group. The compound's molecular formula can be represented as C16H20N4O4S, indicating its complex architecture that contributes to its biological activity.
Key structural data includes:
Ticagrelor sulphone participates in various chemical reactions, including:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction, with solvents like acetonitrile facilitating these reactions .
The reactions typically utilize:
Ticagrelor sulphone exerts its pharmacological effects primarily through reversible binding to the P2Y12 receptor on platelets. This interaction inhibits adenosine diphosphate-mediated platelet aggregation, significantly reducing thrombus formation risk .
Key aspects include:
The compound's effectiveness is influenced by various environmental factors, including its solubility and stability under physiological conditions.
Ticagrelor sulphone exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products aimed at cardiovascular therapies.
Ticagrelor sulphone is primarily utilized in cardiovascular medicine as an antiplatelet agent. Its role in inhibiting platelet aggregation makes it vital for managing conditions such as:
Research continues to explore additional therapeutic applications and potential modifications to enhance efficacy and reduce side effects associated with ticagrelor-based therapies .
Ticagrelor Sulphone, a significant oxidative metabolite and degradation product of ticagrelor, is systematically named as (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. Its molecular formula is C₂₃H₂₈F₂N₆O₆S, with a molecular weight of 522.57 g/mol [7]. The IUPAC classification identifies it as a cyclopentyltriazolopyrimidine derivative, where the critical structural modification involves the oxidation of the parent compound's thioether group (–S–) to a sulfone moiety (–SO₂–) [2] [6]. This sulfonation profoundly alters its electronic distribution and polarity compared to ticagrelor.
Ticagrelor Sulphone retains the core structural features of ticagrelor, including:
The molecule contains four stereogenic centers, with absolute configurations specified as 1S,2S,3R,5S in the cyclopentane ring and 1R,2S in the cyclopropylamino group [2] [7]. X-ray crystallography confirms that these chiral centers govern the molecule's three-dimensional conformation, particularly influencing the spatial orientation of the sulfone group relative to the triazolopyrimidine binding domain. The sulfone group adopts a tetrahedral geometry with bond angles approximating 109.5°, creating a pronounced dipole moment that enhances intermolecular interactions in the solid state [3].
Table 1: Stereochemical Centers in Ticagrelor Sulphone
Location | Configuration | Bond Angles | Stereochemical Role |
---|---|---|---|
Cyclopentane C1 | 1S | 109.5° | Governs diol orientation |
Cyclopentane C2 | 2S | 109.8° | Determines triazole positioning |
Cyclopentane C3 | 3R | 110.2° | Anchors pharmacophore |
Cyclopentane C5 | 5S | 108.9° | Directs hydroxyethoxy placement |
Cyclopropyl C1 | 1R | 60.5° | Positions difluorophenyl |
Cyclopropyl C2 | 2S | 60.2° | Fixes amino group alignment |
Ticagrelor Sulphone exhibits distinct physicochemical properties due to its sulfone functionality:
Solubility: As a Biopharmaceutics Classification System (BCS) Class IV compound, it demonstrates low solubility (<0.1 mg/mL in aqueous buffers) and low permeability [3]. Solubility varies significantly with pH:
Crystal habit modifications dramatically influence dissolution kinetics. Five crystal habits (TICA-A to TICA-E) prepared via antisolvent or rapid-cooling crystallization exhibit up to 1.8-fold solubility differences due to anisotropic surface chemistry:
Stability: The sulfone linkage enhances oxidative stability compared to the parent thioether. However, forced degradation studies reveal susceptibility to:
Crystallography: Ticagrelor Sulphone Form II (the thermodynamically stable polymorph) crystallizes in the triclinic P1 space group with four molecules per asymmetric unit. The crystal packing features infinite molecular chains along the (010) plane stabilized by:
Table 2: Solubility of Ticagrelor Sulphone Crystal Habits in pH 1.2 HCl (37°C)
Crystal Habit | Preparation Method | Solubility (mg/mL) | Morphology |
---|---|---|---|
TICA-A | Rapid cooling (ACN) | 0.071 ± 0.005 | Needles |
TICA-B | Antisolvent (EA:Hept 1:15) | 0.085 ± 0.006 | Rods |
TICA-C | Antisolvent (EA:Hept 1:20) | 0.128 ± 0.009 | Prisms |
TICA-D | Rapid cooling (BuOAc) | 0.092 ± 0.007 | Plates |
TICA-E | Antisolvent (EA:Hept 1:10) | 0.078 ± 0.006 | Agglomerates |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared Spectroscopy: Key vibrational modes (cm⁻¹):
Mass Spectrometry:
Table 3: Characteristic Spectroscopic Signatures of Ticagrelor Sulphone
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 3.10 (t, 2H) | -CH₂-SO₂- protons |
¹³C NMR | δ 58.0 | Sulfone-attached carbon |
IR | 1315, 1140 cm⁻¹ | S=O asymmetric/symmetric stretch |
MS | m/z 523.1812 | [M+H]⁺ (C₂₃H₂₉F₂N₆O₆S⁺) |
MS/MS | m/z 345 | [M+H - C₅H₁₁O₃N]⁺ |
MS/MS | m/z 260 | [M+H - C₅H₁₁O₃N - C₉H₈F₂N]⁺ |
Degradation Pathway Identification: LC-MSⁿ studies of forced degradation reveal Ticagrelor Sulphone forms via:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8